molecular formula C14H11ClFNO2 B5551590 3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime

3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime

Cat. No. B5551590
M. Wt: 279.69 g/mol
InChI Key: XSTRSHVVFZMLFQ-CAOOACKPSA-N
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Description

The compound of interest, "3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime," is part of a broader class of compounds that involve fluorine-containing 3-oxoesters and benzaldehyde derivatives. These compounds have been studied for their reactivity and potential in synthesizing various chemical structures, highlighting their importance in organic chemistry and materials science.

Synthesis Analysis

Fluorinated 3-oxoesters react with benzaldehydes to yield either benzylidene-3-fluoroalkyl-3-oxoesters or dialkoxycarbonyl-dihydroxy-difluoroalkyl-phenyltetrahydropyrans depending on the reaction conditions. For instance, pentafluorobenzoylacetate with benzaldehyde produces a complex tetrafluoro-4,5-dihydrobenzo[b]oxacin derivative, demonstrating the versatility of reactions involving fluorine-containing compounds and benzaldehyde derivatives (Pryadeina et al., 2002).

Molecular Structure Analysis

The structural elucidation of similar fluorine-containing compounds has been achieved through various spectroscopic techniques, including MS, IR, NMR, and UV-visible spectroscopy, complemented by X-ray analysis. For example, the compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was characterized, showing the power of spectroscopic methods in determining molecular structures of complex organic molecules (Özay et al., 2013).

Chemical Reactions and Properties

The reactivity of benzaldehyde oximes, including those with substituents like chlorine and fluorine, has been investigated in various studies. These oximes undergo transformations under certain conditions, leading to the synthesis of benzoxazines and other heterocyclic compounds. Visible-light-catalyzed synthesis and grinding-induced reactions are examples of innovative approaches to harnessing the reactivity of these compounds for synthesizing benzoxazine derivatives and exploring their antimicrobial activities (Qi et al., 2023); (Masesane et al., 2014).

Physical Properties Analysis

The physical properties of benzaldehyde oximes and related compounds, such as melting points, solubility, and crystallinity, are crucial for understanding their behavior in different environments. These properties are typically determined through experimental methods and can significantly influence the compounds' applications in chemical synthesis and material science.

Chemical Properties Analysis

Benzaldehyde oximes and fluorine-containing derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and their behavior under photoinduced electron transfer conditions. The effect of substituents on the benzene ring, such as fluorine and chlorine, can significantly impact the compounds' reactivity, leading to a variety of chemical transformations and products (de Lijser et al., 2006).

Scientific Research Applications

Catalysis and Synthetic Methodologies

  • Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes : A study demonstrates the use of Pd catalysis for the ortho C-H hydroxylation of benzaldehydes, employing a transient directing group. This method signifies the importance of external nucleophiles in determining the outcome of Pd(IV) reductive eliminations, which could be relevant for modifying compounds similar to "3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime" (Xiao-Yang Chen, Seyma Ozturk, E. J. Sorensen, 2017).

Radiopharmaceutical Development

  • Radiosynthesis and Biodistribution of Cyclic RGD Peptides : Research on novel prosthetic groups for the (18)F-labeling of peptides for PET imaging could have implications for the design and synthesis of imaging agents involving complex molecules like "this compound" (M. Glaser et al., 2008).

Enzyme-Catalyzed Reactions

  • Chloroperoxidase-catalyzed Benzylic Hydroxylation : A study on the chloroperoxidase-mediated oxidation of various anisoles and its sensitivity to substituent effects provides insights into enzyme-catalyzed modifications of benzyl compounds, potentially applicable to "this compound" (V. P. Miller, R. Tschirret-Guth, P. Ortiz de Montellano, 1995).

Environmental Chemistry

  • Advanced Oxidation Process Based on the Cr(III)/Cr(VI) Redox Cycle : This research into the oxidative degradation of organic pollutants using Cr(III)/Cr(VI) could offer insights into environmental applications or degradation pathways for complex molecules like "this compound" (A. D. Bokare, W. Choi, 2011).

properties

IUPAC Name

(NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-12-7-10(8-17-18)5-6-14(12)19-9-11-3-1-2-4-13(11)16/h1-8,18H,9H2/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTRSHVVFZMLFQ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=NO)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=N/O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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